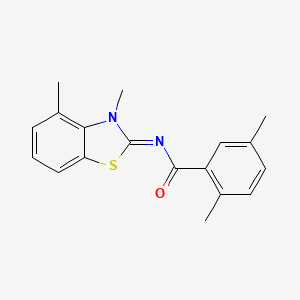
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,5-dimethylbenzamide, also known as DMF-2, is a fluorescent probe used in biological research. It is known for its ability to selectively bind to amyloid fibrils and has been used in the study of amyloid-related diseases such as Alzheimer's and Parkinson's.
Applications De Recherche Scientifique
Antiproliferative Activity and Apoptosis Induction
A series of N-1,3-benzothiazol-2-ylbenzamide derivatives, including N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,5-dimethylbenzamide, have been evaluated for their antiproliferative activity against various cancer cell lines. These compounds have shown significant inhibitory effects on cell growth, particularly against human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. Among these compounds, specific derivatives demonstrated a prominent proapoptotic effect, especially towards MCF-7 cancer cell lines, indicating their potential as novel apoptosis inducers in cancer therapy (Corbo et al., 2016).
Corrosion Inhibition
Benzothiazole derivatives, closely related to this compound, have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. These studies have revealed that such compounds offer enhanced stability and higher inhibition efficiencies, potentially serving as effective corrosion inhibitors. The ability of these inhibitors to adsorb onto surfaces suggests their utility in protecting metallic surfaces in corrosive environments (Hu et al., 2016).
Photodynamic Therapy Applications
The synthesis and characterization of benzothiazole derivatives have shown that some compounds exhibit significant photophysical and photochemical properties suitable for photodynamic therapy (PDT) applications. These properties include strong fluorescence, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them potential candidates for Type II photosensitizers in the treatment of cancer through PDT (Pişkin et al., 2020).
Antitumor Activity
The development of benzothiazole acylhydrazones as anticancer agents emphasizes the antitumor property modulation by various substitutions on the benzothiazole scaffold. Newly synthesized derivatives have demonstrated probable anticancer activity against multiple cancer cell lines, showcasing the versatility of benzothiazole derivatives, including this compound, in the development of new anticancer drugs (Osmaniye et al., 2018).
Propriétés
IUPAC Name |
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-11-8-9-12(2)14(10-11)17(21)19-18-20(4)16-13(3)6-5-7-15(16)22-18/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZGQUXUUYXTKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N=C2N(C3=C(C=CC=C3S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
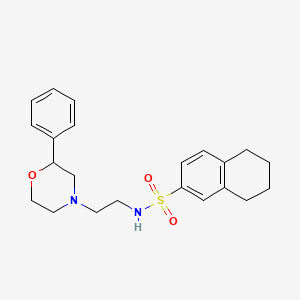
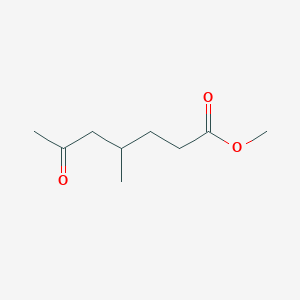
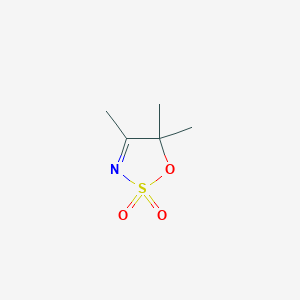

![N-((2-morpholinopyrimidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2716860.png)
![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorophenyl)urea](/img/structure/B2716862.png)
![(3,5-Dimethylphenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2716863.png)
![2,4-dichloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-{[(2,6-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]aniline](/img/structure/B2716865.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2716866.png)
![5-chloro-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2716867.png)
![3-(4-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2716871.png)
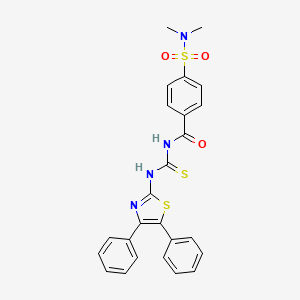
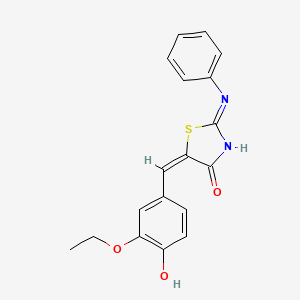
![N-cyclohexyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2716877.png)
